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For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of adrenal function is critical in the diagnosis and management of
various endocrine disorders. For decades, the adrenocorticotropic hormone (ACTH) stimulation
test, using the synthetic analogue tetracosactide acetate (also known as cosyntropin or
Synacthen®), has been the cornerstone of this evaluation. Tetracosactide, a synthetic
polypeptide corresponding to the first 24 amino acids of human ACTH, reliably stimulates the
adrenal cortex to produce cortisol.[1][2] However, the landscape of adrenal function testing is
evolving, with several alternative methodologies offering distinct advantages in specific clinical
and research settings.

This guide provides an objective comparison of the primary alternatives to the standard
tetracosactide acetate stimulation test, supported by experimental data. We delve into the
methodologies, performance characteristics, and underlying physiological principles of each
alternative to equip researchers and drug development professionals with the knowledge to
select the most appropriate testing strategy for their needs.

Low-Dose ACTH Stimulation Test

A significant alternative to the standard 250 ug tetracosactide dose is the low-dose test,
typically employing 1 ug of tetracosactide.[3] The rationale behind the low-dose test is that the
standard dose may be supraphysiological and could potentially stimulate a response from
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atrophic adrenal glands, leading to false-negative results in cases of secondary adrenal
insufficiency.[4]

Performance Comparison: Low-Dose vs. Standard-Dose
ACTH Test
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Parameter

Low-Dose (1 pg)
ACTH Test

Standard-Dose
(250 pg) ACTH Test

Key Findings and
Citations

Sensitivity for
Secondary Adrenal

Insufficiency

Generally considered
more sensitive,
particularly in
detecting mild or
recent-onset cases.[4]
[5] A meta-analysis
showed a sensitivity of
94.7% for the low-
dose test compared to
6.2% for the high-
dose test in one study.
[5] Another study
reported 100%
sensitivity with a

specific cut-off.[6]

May be less sensitive
for secondary adrenal

insufficiency.[4][5]

The low-dose test is
often favored for its
higher sensitivity in
diagnosing secondary

adrenal insufficiency.

[4]1(5]

Specificity

Specificity can be
lower with standard
cut-offs, leading to
more false-positive
results.[6] One study
reported a specificity
of 67.3% with the
standard cut-off,
which improved to
93.9% with a revised
cut-off.[6]

Generally exhibits

high specificity.[1]

Adjusting the cortisol
cut-off value is crucial
for optimizing the
specificity of the low-
dose test.[6]

Diagnostic Accuracy

A meta-analysis found
that both high- and
low-dose tests have
similar overall
diagnostic accuracy,
but the low-dose test

may be better at ruling

Similar overall
diagnostic accuracy to

the low-dose test.[1]

The choice between
low and standard
dose may depend on
the clinical context
and the pre-test
probability of adrenal

insufficiency.[1]
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out secondary adrenal

insufficiency.[1]

Experimental Protocol: Low-Dose ACTH Stimulation
Test

o Patient Preparation: The patient should fast overnight. Certain medications, like
glucocorticoids, should be withheld as they can interfere with the test results.[7]

o Baseline Sample: A baseline blood sample is collected for serum cortisol measurement.[7]
o ACTH Administration: 1 pg of tetracosactide (cosyntropin) is administered intravenously.[7]

e Post-Stimulation Samples: Blood samples for serum cortisol are collected at 20 and 30
minutes after the injection.[6] Some protocols may also include a 60-minute sample.[8]

 Interpretation: A peak serum cortisol level below a pre-defined cut-off (e.g., <500 nmol/L or
18 pg/dL, though this can be assay-dependent) is suggestive of adrenal insufficiency.[6]
ROC curve analysis has suggested an optimal cut-off of 401.5 nmol/L for the low-dose test to
improve specificity while maintaining high sensitivity.[6]

Low-Dose ACTH Stimulation Test Workflow

Blood Sample at 30 min
(Serum Cortisol)

Administer 1 pg Analyze Cortisol Levels
Tetracosactide (IV) & Interpret Results

Blood Sample at 20 min
(Serum Cortisol)

Patient Preparation Baseline Blood Sample
(GES )] (Serum Cortisol)

Click to download full resolution via product page

Low-Dose ACTH Stimulation Test Workflow
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Salivary Cortisol Measurement

Measuring cortisol in saliva presents a non-invasive alternative to serum cortisol assessment.
Salivary cortisol reflects the free, biologically active fraction of cortisol and is less affected by
variations in cortisol-binding globulin (CBG) levels, which can be altered in conditions like
pregnancy or in patients taking oral contraceptives.[9]

Performance Comparison: Salivary vs. Serum Cortisol
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Parameter

Salivary Cortisol

Serum Cortisol

Key Findings and
Citations

Correlation with

Serum Cortisol

Good correlation with
serum cortisol has
been reported,
particularly in the
high-dose ACTH

stimulation test.[8]

The standard for

cortisol measurement.

The correlation can be
weaker in the low-
dose test.[8]

Diagnostic Accuracy

One study reported a
sensitivity of 73.9%
and a specificity of
69.6% for a salivary
cortisol cut-off of <15
nmol/L in the low-dose
test.[8] Another study
found an overall
diagnostic agreement
of 79% between
salivary and serum
responses in the high-
dose test.[9]

Sensitivity for
secondary adrenal
insufficiency was
reported to be 67-79%
and specificity 71-88%
in one study.[10]

Salivary cortisol is a
reliable alternative,
especially when CBG
alterations are a
concern, though its
diagnostic accuracy in
the low-dose test may
be lower than serum
cortisol.[8][9]

Advantages

Non-invasive, stress-
free sample collection.
Reflects free cortisol,
unaffected by CBG

levels.[9]

Well-established
reference ranges and
automated assays are

widely available.

Salivary cortisol is
particularly
advantageous in
specific patient
populations with
altered protein
binding.[9]

Disadvantages

Lower concentrations
of cortisol can make
measurement more
challenging. Assay
methods need to be
robust (e.g., LC-
MS/MS).[9]

Invasive (requires
venipuncture).
Influenced by CBG

levels.[9]

The choice depends
on the clinical
question and available

laboratory resources.
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Experimental Protocol: Salivary Cortisol ACTH
Stimulation Test

o Patient Preparation: Similar to the serum test, the patient should be in a fasting state.

» Baseline Sample: A baseline saliva sample is collected using a dedicated collection device
(e.g., Salivette®).[4]

e ACTH Administration: Standard (250 pg) or low-dose (1 pg) tetracosactide is administered
intravenously.

o Post-Stimulation Samples: Saliva samples are collected at 30 and 60 minutes post-injection.

[8]

o Sample Processing and Analysis: Saliva samples are centrifuged to obtain a clear
supernatant. Cortisol is typically measured using a sensitive method like liquid
chromatography-tandem mass spectrometry (LC-MS/MS).[9]

¢ Interpretation: A stimulated salivary cortisol level below a defined cut-off suggests adrenal
insufficiency. A cut-off of <15 nmol/L has been used in some studies.[3]

Glucagon Stimulation Test (GST)

The Glucagon Stimulation Test (GST) is another alternative, particularly useful when the insulin
tolerance test is contraindicated. Glucagon administration indirectly stimulates the HPA axis.
[11] It can also be used to assess growth hormone reserve simultaneously.[12]

Performance Comparison: GST vs. ACTH Test
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Parameter

Glucagon
Stimulation Test
(GST)

ACTH Stimulation
Test

Key Findings and
Citations

Reliability

Considered a reliable
alternative to the ITT
for assessing cortisol
secretion.[12]
However, some
studies suggest it is
not an optimal tool for
diagnosing secondary
Al in children, with
one study reporting
56% sensitivity and
83% specificity at a
cut-off of 320 nmol/L.
[13]

The standard for
direct adrenal

stimulation.

The GST assesses
the entire HPA axis,
whereas the ACTH
test primarily
evaluates adrenal
reserve.[11][14]

Cortisol Response

Peak cortisol
responses are
generally lower than
those seen with the
standard-dose ACTH
test.[2] The peak
cortisol response
occurs later, typically
between 120 and 180

minutes.[15]

Induces a more rapid
and robust cortisol

response.[2]

Different cortisol cut-
off values are required
for interpreting the
GST compared to
ACTH tests.[2]

Advantages

Can assess both
ACTH and growth
hormone reserve.
Safer than the ITT.[12]

Simpler and quicker to
perform than the GST.

GST is a good
alternative when
assessment of both
HPA and GH axes is
needed and ITT is

contraindicated.[12]

Disadvantages

Longer test duration

(up to 4 hours). Can

Does not assess the

integrity of the

The choice depends

on the specific clinical
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cause nausea and hypothalamus and guestion and patient
vomiting.[11] Less pituitary gland. characteristics.
direct stimulation of

the adrenal glands.

Experimental Protocol: Glucagon Stimulation Test

» Patient Preparation: The patient must fast overnight.[11] Contraindicated in malnourished
patients or those with pheochromocytoma.[11]

o Baseline Sample: A baseline blood sample is collected for serum cortisol and glucose.[15]

e Glucagon Administration: 1 mg of glucagon (1.5 mg if body weight > 90 kg) is administered
intramuscularly.[15]

¢ Post-Stimulation Samples: Blood samples for cortisol and glucose are collected at 30, 60,
90, 120, 150, 180, 210, and 240 minutes.[15]

 Interpretation: A peak cortisol level below a specific cut-off (e.g., <9.1 pg/dL in one study of
healthy adults) suggests adrenal insufficiency.[2] Cut-off values need to be established for
each specific assay.[2]

Insulin Tolerance Test (ITT)

The Insulin Tolerance Test (ITT) is widely regarded as the gold standard for assessing the
integrity of the entire Hypothalamic-Pituitary-Adrenal (HPA) axis.[14][16] It evaluates the body's
stress response by inducing hypoglycemia, which should trigger the release of CRH, ACTH,
and subsequently cortisol.

Performance and Considerations

The ITT is highly accurate but carries the risk of severe hypoglycemia, making it
contraindicated in patients with a history of seizures or cardiovascular disease.[17] The test
requires close medical supervision.[17] A peak cortisol response above a certain threshold
(e.g., >500 nmol/L or 18 pg/dL) is considered a normal response.[16]

Experimental Protocol: Insulin Tolerance Test
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Patient Preparation: The patient must fast overnight. The test is performed under strict
medical supervision.[18]

IV Access: An intravenous line is inserted for insulin administration and blood sampling.[17]

Baseline Samples: Baseline blood samples for glucose and cortisol are drawn.[17]

Insulin Administration: A bolus of regular insulin (e.g., 0.1 units/kg) is administered
intravenously.[17]

Monitoring and Sampling: Blood glucose is monitored closely, and samples for glucose and
cortisol are taken at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.[16]

Termination of Test: Once adequate hypoglycemia (blood glucose <2.2 mmol/L or 40 mg/dL)
with symptoms is achieved, the hypoglycemia is reversed with intravenous dextrose.[17]

Interpretation: A failure to mount an adequate cortisol response in the presence of significant
hypoglycemia indicates HPA axis insufficiency.[16]

Other Alternatives: CRH and Metyrapone
Stimulation Tests

Corticotropin-Releasing Hormone (CRH) Stimulation Test: This test is primarily used to
differentiate between pituitary and hypothalamic causes of secondary adrenal insufficiency.
[19] In response to CRH, patients with pituitary disease show a blunted ACTH response,
while those with hypothalamic disease may have a delayed and prolonged ACTH response.
[19] The protocol involves intravenous administration of CRH with serial measurements of
ACTH and cortisol.[20]

Metyrapone Stimulation Test: Metyrapone blocks the final step of cortisol synthesis, leading
to a decrease in cortisol and a subsequent increase in its precursor, 11-deoxycortisol, and a
compensatory rise in ACTH.[21] It is a sensitive test for detecting subtle defects in the HPA
axis. The overnight single-dose test is commonly used, with measurement of morning 11-
deoxycortisol and cortisol.[22]

Signaling Pathway of ACTH
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Tetracosactide and its alternatives that rely on ACTH stimulation ultimately act through the
melanocortin-2 receptor (MC2R) in the adrenal cortex. The binding of ACTH to MC2R, a G-
protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular
cyclic AMP (cAMP).[23] This initiates a signaling cascade, primarily through Protein Kinase A
(PKA), which promotes the synthesis and release of cortisol.
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ACTH Signaling Pathway in Adrenal Cortex
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Simplified ACTH Signaling Cascade
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Conclusion

While the standard high-dose tetracosactide stimulation test remains a robust and widely used
tool for assessing adrenal function, a comprehensive understanding of the available
alternatives is essential for modern research and clinical practice. The low-dose ACTH test
offers increased sensitivity for secondary adrenal insufficiency, while salivary cortisol
measurement provides a non-invasive window into free cortisol levels, particularly valuable in
states of altered protein binding. The glucagon stimulation test and the insulin tolerance test,
though more complex, allow for a more extensive evaluation of the HPA axis. The choice of test
should be guided by the specific diagnostic question, patient characteristics, and the resources
available. This guide provides the foundational knowledge for making an informed decision in
the dynamic field of adrenal function assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15618549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

